Bromoacetamido-PEG3-Acid is a specialized compound derived from polyethylene glycol, characterized by the incorporation of a bromoacetamido group and a terminal carboxylic acid. This compound is notable for its hydrophilic properties due to the polyethylene glycol chain, which enhances solubility in aqueous environments. The bromoacetamido group serves as an effective leaving group in nucleophilic substitution reactions, while the terminal carboxylic acid can readily form amide bonds with primary amines, making it a versatile tool in various chemical and biological applications.
Bromoacetamido-PEG3-Acid can be synthesized through several chemical reactions involving polyethylene glycol. It is commercially available from various suppliers, including BenchChem and Vector Laboratories, which provide detailed specifications and synthesis methods for this compound.
Bromoacetamido-PEG3-Acid belongs to the class of polyethylene glycol derivatives, specifically those modified with reactive functional groups for bioconjugation and drug delivery applications. Its unique structural features classify it as a bifunctional linker, useful in the development of bioconjugates and targeted therapeutic agents.
The synthesis of Bromoacetamido-PEG3-Acid typically involves three main steps:
In industrial settings, these reactions are carried out in controlled environments to optimize yield and purity. Common reagents include brominating agents such as bromoacetyl bromide and carboxylating agents like succinic anhydride or other suitable acylating agents. Reaction conditions are carefully monitored to prevent degradation of the PEG backbone.
The molecular structure of Bromoacetamido-PEG3-Acid can be represented as follows:
The compound features a polyethylene glycol chain with three ethylene glycol units, a bromoacetamido group, and a terminal carboxylic acid. The presence of these functional groups allows for diverse chemical reactivity.
The compound's structural properties include:
Bromoacetamido-PEG3-Acid primarily undergoes nucleophilic substitution reactions due to its bromo group, which acts as an excellent leaving group. It can also participate in amide bond formation with primary amines.
Bromoacetamido-PEG3-Acid functions as a linker in bioconjugation processes. Its mechanism involves:
This mechanism is crucial for creating targeted drug delivery systems and modifying biomolecules for enhanced therapeutic efficacy.
Relevant analyses include solubility tests indicating high water solubility due to the polyethylene glycol component.
Bromoacetamido-PEG3-Acid finds extensive use in scientific research and industrial applications:
Bromoacetamido-PEG3-acid (CAS 1807534-79-7) is a heterobifunctional polyethylene glycol (PEG) derivative with a defined molecular architecture. Its chemical structure features three key components:
The systematic IUPAC name, 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid, precisely reflects this arrangement [2] [10]. The PEG spacer comprises repeating ethylene oxide units (–CH₂CH₂O–), conferring hydrophilic properties that enhance aqueous solubility—a critical feature for biological applications [1] [4]. With a molecular weight of 342.19 g/mol (C₁₁H₂₀BrNO₆), this compound bridges hydrophobic and hydrophilic domains in conjugate design [2] [10].
Table 1: Key Structural Identifiers of Bromoacetamido-PEG3-Acid
Property | Value | Source |
---|---|---|
CAS Number | 1807534-79-7 | [1] [2] [10] |
Molecular Formula | C₁₁H₂₀BrNO₆ | [2] [10] |
Exact Mass | 341.0474 Da | [2] |
IUPAC Name | 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | [10] |
SMILES Notation | O=C(O)CCOCCOCCOCCNC(CBr)=O | [3] [5] |
Bromoacetamido-PEG3-acid exhibits two orthogonal reactive sites, enabling sequential bioconjugation:
Bromoacetamide Group:
Terminal Carboxylic Acid:
The PEG₃ spacer increases solubility in aqueous buffers (>50 mg/mL in PBS), preventing aggregation during conjugations [1] [4]. This contrasts with non-PEGylated linkers, which often precipitate in biological matrices. Additionally, the spacer’s 12-atom chain provides steric flexibility, accommodating binding interactions in constrained environments like protein clefts [9].
Table 2: Reactivity Profile and Applications of Key Functional Groups
Functional Group | Reaction Type | Conditions | Primary Applications |
---|---|---|---|
Bromoacetamide | Nucleophilic substitution | pH 7-9, room temperature | Cysteine-specific antibody conjugation, gold nanoparticle functionalization [4] [7] |
Carboxylic acid | Amide coupling | EDC/HOBt, pH 4.5-5.5 | Peptide/protein ligation, solid-phase synthesis [1] [10] |
The evolution of Bromoacetamido-PEG3-acid parallels key advancements in PEG linker technology:
Recent innovations leverage Bromoacetamido-PEG3-acid in:
Table 3: Historical Milestones in PEG Linker Development
Time Period | Innovation | Impact | Reference |
---|---|---|---|
1990s | Homobifunctional PEG diacids | Improved solubility but uncontrolled cross-linking | [7] |
2005 | Maleimide-PEGₙ-NHS esters | Site-specific conjugation but maleimide hydrolysis issues | [4] |
2013 | Bromoacetamido-PEG₃-acid in antibody probes | Demonstrated optimal tumor imaging vs. shorter/longer PEGs | [2] [9] |
2020s | PROTAC applications | Enabled targeted protein degradation therapeutics | [3] [5] [10] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2